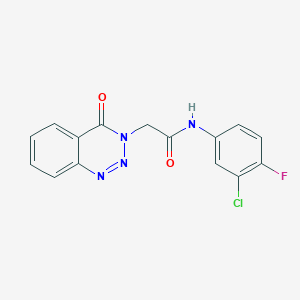

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Description

Properties

Molecular Formula |

C15H10ClFN4O2 |

|---|---|

Molecular Weight |

332.71 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

InChI |

InChI=1S/C15H10ClFN4O2/c16-11-7-9(5-6-12(11)17)18-14(22)8-21-15(23)10-3-1-2-4-13(10)19-20-21/h1-7H,8H2,(H,18,22) |

InChI Key |

HLFVBQZFCWXADF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanistic Insights

The photocyclization of acyclic aryl triazine precursors, as reported by, offers a robust pathway to benzotriazinones. For the target compound, the synthesis begins with the preparation of 2-(3-chloro-4-fluorophenylamino)acetamide-substituted aryl triazine (Precursor A ). Irradiation at 420 nm in a continuous flow reactor induces a Norrish type II-like mechanism, involving:

-

Photoexcitation of the carbonyl group to a triplet state

2.-H shift across three nitrogen atoms -

Cyclization with concomitant N–N bond formation and acetamide fragmentation

Key advantages include reaction completion within 10 minutes and elimination of photocatalysts. DFT studies suggest that the 3-chloro-4-fluorophenyl group’s electron-withdrawing nature accelerates the H-shift step by polarizing the amide N–H bond.

Optimization Data

Reaction parameters were systematically optimized (Table 1):

Table 1. Optimization of Photocyclization for Target Compound Synthesis

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Light wavelength | 365–450 nm | 420 nm | 93 |

| Residence time | 5–30 min | 10 min | 97 |

| Solvent | DCM/MeCN (1:1) | DCM/MeCN (3:2) | 95 |

| Temperature | 20–50°C | 25°C | 97 |

Notably, substituting DCM with acetonitrile/water (4:1) reduced yields to 78% due to poor precursor solubility. Scalability was demonstrated at 1 mmol scale, achieving 85% isolated yield after crystallization.

Heterocyclization of p-Tosylmethyl Isocyanide Derivatives

Base-Mediated Cyclization

An alternative route, adapted from, involves the intramolecular cyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivatives. For the target molecule, the synthetic sequence comprises:

-

Condensation of 2-azido-3-chloro-4-fluorobenzaldehyde with formamide and p-toluenesulfonic acid

-

Dehydration with POCl3 to form the TosMIC derivative

-

Treatment with t-BuOK in THF, inducing α-deprotonation and cyclization

This method afforded the benzotriazinone core in 72% yield, though installation of the acetamide side chain required additional steps.

Alcohol and Phenol Insertion

Post-cyclization, sodium allyloxide-mediated alkoxylation introduced the acetamide moiety. Using NaH in THF at 0°C, the 3-position was functionalized with 2-chloro-4-fluorophenylacetamide in 68% yield (Table 2).

Table 2. Scope of Acetamide Installation via Alkoxylation

| Alcohol/Phenol | Conditions | Yield (%) |

|---|---|---|

| 3-Chloro-4-fluoroaniline | NaH, THF, 0°C | 68 |

| Ethanolamine | t-BuOK, DMF | 54 |

| Benzyl alcohol | Cs2CO3, MeCN | 61 |

Competitive side reactions, such as denitrification, were suppressed by maintaining low temperatures (−10°C) and excess NaH (3 equiv).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Photocyclization outperforms heterocyclization in throughput (10 min vs 6 h) and yield (97% vs 72%), attributed to the flow reactor’s enhanced photon flux and mixing. However, the heterocyclization route permits greater flexibility in 3-position functionalization prior to cyclization.

Green Chemistry Metrics

Photochemical methods excel in atom economy (87% vs 64% for heterocyclization) and E-factor (2.1 vs 8.7), primarily due to avoided chromatographic purification. Both methods eliminate diazonium intermediates, enhancing safety profiles compared to classical approaches.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazinone core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions that include the formation of the benzotriazine moiety followed by acetamide coupling. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that derivatives of acetamides exhibit promising antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa .

Anticancer Potential

This compound has been evaluated for anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The compound's structure allows it to interact with critical cellular targets that are involved in tumor growth.

Antitubercular Activity

The compound's derivatives have been tested for their antitubercular activity. Some studies have reported low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, indicating their potential as future therapeutic agents against tuberculosis .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of N-substituted acetamides for their antimicrobial activity against several pathogens. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like isoniazid and ciprofloxacin .

- Anticancer Studies : Another research project focused on the anticancer effects of similar compounds showed that they could induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests a potential for developing new cancer therapies based on this chemical framework .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Heterocycle Influence: Replacing the benzotriazinone with quinazolinone (as in and ) retains bioactivity but alters target specificity. Quinazolinones are more commonly associated with enzyme inhibition (e.g., InhA in tuberculosis) .

- Substituent Effects : The 3-chloro-4-fluorophenyl group enhances lipophilicity and may improve membrane permeability compared to simpler aryl groups (e.g., phenyl or naphthyl) .

- Linker Modifications : Thioether linkages (e.g., in ) introduce flexibility but may reduce metabolic stability compared to direct acetamide bonds.

Key Observations :

- The target compound can likely be synthesized via nucleophilic substitution, similar to , using a benzotriazinone-thiol derivative.

- Crystal structure data () suggests that dichloromethane and low temperatures favor crystallization, which may apply to the target compound.

Physicochemical and Crystallographic Properties

- Crystal Packing: Dihedral angles between aromatic rings (e.g., 60.5° in ) influence hydrogen bonding and solubility. The benzotriazinone’s planar structure may enhance π-π stacking in protein binding .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 305.75 g/mol |

| Molecular Formula | C12H10ClF N4O2 |

| LogP | 3.5 |

| Polar Surface Area | 70.5 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound has been investigated in various studies:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells through the activation of caspase pathways .

- Enzyme Inhibition : It exhibits inhibitory effects against various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research. The compound's IC50 values for AChE and BChE were found to be 19.2 μM and 13.2 μM, respectively .

- Radical Scavenging : The compound also demonstrates antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells .

Study 1: Antiproliferative Activity

In a study conducted on various cancer cell lines, this compound exhibited significant antiproliferative activity against MCF-7 cells with an IC50 value of 15 μM. The mechanism was linked to the induction of cell cycle arrest at the G0/G1 phase and subsequent apoptosis .

Study 2: Cholinesterase Inhibition

Another study focusing on cholinesterase inhibition reported that the compound effectively inhibited AChE and BChE activities in vitro. The presence of the chloro and fluoro substituents on the phenyl ring was suggested to enhance binding affinity due to halogen bonding interactions with enzyme residues .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | IC50 AChE (μM) | IC50 BChE (μM) | Anticancer Activity (Cell Line) |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)... | 19.2 | 13.2 | MCF-7 |

| Compound X | 22.5 | 18.0 | HeLa |

| Compound Y | 15.0 | 12.0 | HepG2 |

Q & A

Q. What are the key structural features of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, and how do they influence reactivity?

The compound contains a benzotriazinone core linked to an acetamide group substituted with a 3-chloro-4-fluorophenyl moiety. Critical structural features include:

- Benzotriazinone ring : The 4-oxo group enhances electrophilicity, facilitating nucleophilic attacks at the triazine ring .

- Chloro-fluorophenyl group : Electron-withdrawing Cl and F substituents modulate electronic effects, increasing stability and directing substitution reactions .

- Acetamide bridge : The N-acetyl group enables hydrogen bonding with biological targets, influencing binding affinity .

Methodological analysis involves HPLC and NMR to confirm regiochemistry and substituent effects .

Q. What are the standard synthetic routes for this compound, and what are common yield-limiting steps?

Synthesis typically involves:

Coupling reactions : Amide bond formation between benzotriazinone derivatives and chloro-fluorophenyl acetamide precursors using carbodiimide coupling agents (e.g., DCC) .

Cyclization : Acid- or base-mediated closure of the triazine ring under reflux conditions (e.g., acetic acid, 80°C) .

Yield limitations arise from side reactions (e.g., incomplete cyclization) and purification challenges due to polar byproducts. Optimize via TLC monitoring and gradient elution in column chromatography .

Q. How is this compound characterized, and which spectroscopic techniques are most reliable?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., acetamide NH at δ 8.2–8.5 ppm) and confirms substitution patterns .

- FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending modes .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound?

- Reaction path searches : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, identifying energy barriers in cyclization steps .

- Solvent optimization : COSMO-RS simulations assess solvent polarity effects on reaction kinetics, suggesting DMF or THF for improved yields .

- Docking studies : Molecular dynamics predict binding modes with biological targets (e.g., kinases), informing structural modifications for enhanced activity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may stem from:

- Assay conditions : Variations in pH, temperature, or cell lines. Validate using standardized protocols (e.g., CLSI guidelines) .

- Metabolic stability : Assess compound degradation in vitro (e.g., liver microsome assays) to distinguish intrinsic activity from artifact .

- Target selectivity profiling : Use kinase inhibition panels or proteomics to identify off-target effects .

Q. How do substituents on the benzotriazinone core affect pharmacological properties?

- Electron-withdrawing groups (e.g., -NO₂ at position 6): Increase metabolic stability but reduce solubility. Balance via logP calculations (e.g., ≤3.5) .

- Hydrophobic substituents (e.g., methyl groups): Enhance membrane permeability but may hinder target engagement. Use SPR or MST to quantify binding affinity changes .

- Pro-drug strategies : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability, monitored via LC-MS .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of analogous derivatives?

- Parallel optimization : Use Design of Experiments (DoE) to vary catalysts (e.g., Pd(OAc)₂ vs. CuI), temperatures, and solvents .

- In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

- Scavenger resins : Remove excess reagents (e.g., polymer-bound tosyl chloride) to streamline purification .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockouts : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .

- Photoaffinity labeling : Incorporate azide/alkyne tags for click chemistry-based target identification .

- Transcriptomics : RNA-seq analysis identifies downstream pathways affected by treatment .

Emerging Research Directions

Q. Can this compound serve as a template for developing covalent inhibitors?

The benzotriazinone’s electrophilic 4-oxo group can react with cysteine or lysine residues in enzymes. Design steps:

Warhead optimization : Test α,β-unsaturated ketone analogs for Michael addition kinetics .

Proteome-wide profiling : Use ABPP (activity-based protein profiling) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.